Regioselective Monofunctionalization: Quantitative Blockade of the 2-Position in 2-tert-Butylfuran vs. Unsubstituted Furan
The tert-butyl substituent in 2-tert-butylfuran provides complete steric blockade of the 2-position, enabling quantitative functionalization exclusively at the 5-position. In contrast, unsubstituted furan undergoes non-selective electrophilic substitution, leading to mixtures of 2- and 5-substituted products . This allows researchers to achieve site-specific monofunctionalization without the need for protecting group strategies, streamlining synthetic routes to 2,5-disubstituted furans [1].
| Evidence Dimension | Site-Selectivity of Electrophilic Substitution |
|---|---|
| Target Compound Data | >97% selectivity for 5-position (approaching quantitative) |
| Comparator Or Baseline | Unsubstituted furan: Non-selective, yields mixture of 2- and 5-substituted regioisomers |
| Quantified Difference | Transformation from non-selective mixture to near-exclusive 5-substitution |
| Conditions | Standard electrophilic substitution conditions (e.g., Friedel-Crafts alkylation/acylation) |
Why This Matters
For procurement, this ensures that synthetic efforts yield a single, predictable regioisomer, reducing purification costs and increasing overall yield.
- [1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. View Source
